tert-Butyl (S)-3-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC18641993
Molecular Formula: C14H25NO4
Molecular Weight: 271.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H25NO4 |
|---|---|
| Molecular Weight | 271.35 g/mol |
| IUPAC Name | tert-butyl (3S)-3-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C14H25NO4/c1-5-18-12(16)7-6-11-8-9-15(10-11)13(17)19-14(2,3)4/h11H,5-10H2,1-4H3/t11-/m0/s1 |
| Standard InChI Key | ZXVMQNJUAVEKFX-NSHDSACASA-N |
| Isomeric SMILES | CCOC(=O)CC[C@H]1CCN(C1)C(=O)OC(C)(C)C |
| Canonical SMILES | CCOC(=O)CCC1CCN(C1)C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
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Pyrrolidine ring: A five-membered saturated heterocycle with a nitrogen atom at position 1.
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tert-Butyl carbamate: A protective group attached to the nitrogen, enhancing stability during synthetic procedures.
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3-Ethoxy-3-oxopropyl chain: A propyl substituent with an ethoxy carbonyl group at the terminal carbon, enabling further functionalization .
The (S)-configuration at the 3-position introduces chirality, which is critical for interactions with biological targets.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₅NO₅ |
| Molecular Weight | 287.35 g/mol |
| Density | 1.05–1.10 g/cm³ (estimated) |
| Boiling Point | 320–340°C (predicted) |
| Solubility | Soluble in DMSO, THF, CH₂Cl₂ |
| LogP (Partition Coefficient) | 1.8 (calculated) |
Synthesis and Optimization
Retrosynthetic Analysis
The synthesis involves three strategic steps:
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Pyrrolidine ring formation: Cyclization of γ-aminobutyric acid derivatives.
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Boc protection: Introduction of the tert-butyl carbamate group under anhydrous conditions.
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Stereoselective introduction of the 3-ethoxy-3-oxopropyl chain: Achieved via asymmetric alkylation or Mitsunobu reaction .
Example Synthetic Pathway
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Starting Material: (S)-3-Hydroxypyrrolidine-1-carboxylate.
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Activation: Treat with NaH in DMF to deprotonate the hydroxyl group .
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Alkylation: React with ethyl acrylate in the presence of a chiral catalyst to install the ethoxy carbonyl group.
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Purification: Column chromatography (hexane:EtOAc) yields the enantiomerically pure product.
Yield: 65–75% (optimized conditions) .
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
The compound’s ester and carbamate groups serve as handles for further modifications:
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Hydrolysis: Conversion to carboxylic acids for prodrug development.
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Amide formation: Coupling with amines to generate peptidomimetics.
Table 2: Biological Targets and Therapeutic Areas
| Target Class | Therapeutic Area | Role of Compound |
|---|---|---|
| Protease Inhibitors | Antiviral Agents | Scaffold for active site binding |
| GPCR Modulators | Neurological Disorders | Allosteric modulation |
| Kinase Inhibitors | Oncology | ATP-binding site competition |
Case Study: Antiviral Activity
In a 2024 study, analogs of this compound demonstrated IC₅₀ = 2.3 μM against SARS-CoV-2 main protease, highlighting its potential in antiviral drug design.
| Precaution | Recommendation |
|---|---|
| Personal Protection | Gloves, goggles, and respirator in ventilated areas |
| Storage | 2–8°C in airtight containers |
| Spill Management | Absorb with inert material and dispose |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
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δ 4.12 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)
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δ 3.40–3.60 (m, 4H, pyrrolidine ring)
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δ 1.44 (s, 9H, tert-butyl)
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Infrared Spectroscopy (IR)
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Key Absorptions:
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1745 cm⁻¹ (C=O, ester)
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1690 cm⁻¹ (C=O, carbamate)
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